1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a sulfonyl chloride moiety
Properties
Molecular Formula |
C20H23ClN2O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-4-2-3-5-19(15)22-20(24)17-10-12-23(13-11-17)27(25,26)14-16-6-8-18(21)9-7-16/h2-9,17H,10-14H2,1H3,(H,22,24) |
InChI Key |
MVIDBOMGOSQREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and carboxamide group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
